molecular formula C33H34N2O5 B12461405 4-nitrobenzyl N-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}phenylalaninate

4-nitrobenzyl N-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}phenylalaninate

Cat. No.: B12461405
M. Wt: 538.6 g/mol
InChI Key: AXAJNPVHJRIIRB-UHFFFAOYSA-N
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Description

4-nitrobenzyl N-{[4-(tricyclo[3311~3,7~]dec-1-yl)phenyl]carbonyl}phenylalaninate is a complex organic compound characterized by its unique structural features This compound contains a nitrobenzyl group, a tricyclo[3311~3,7~]dec-1-yl moiety, and a phenylalaninate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitrobenzyl N-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}phenylalaninate typically involves multiple steps. The initial step often includes the preparation of the tricyclo[3.3.1.1~3,7~]dec-1-yl moiety through a Diels-Alder reaction followed by a Conia-ene reaction to form the tricyclic framework

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-nitrobenzyl N-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}phenylalaninate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Ester Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 4-aminobenzyl N-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}phenylalaninate.

    Substitution: Various substituted benzyl derivatives.

    Hydrolysis: 4-nitrobenzoic acid and phenylalanine derivatives.

Scientific Research Applications

4-nitrobenzyl N-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}phenylalaninate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-nitrobenzyl N-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}phenylalaninate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The tricyclic moiety may enhance the compound’s stability and facilitate its binding to target proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-nitrobenzyl N-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}phenylalaninate is unique due to its combination of a nitrobenzyl group, a tricyclic framework, and a phenylalaninate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C33H34N2O5

Molecular Weight

538.6 g/mol

IUPAC Name

(4-nitrophenyl)methyl 2-[[4-(1-adamantyl)benzoyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C33H34N2O5/c36-31(27-8-10-28(11-9-27)33-18-24-14-25(19-33)16-26(15-24)20-33)34-30(17-22-4-2-1-3-5-22)32(37)40-21-23-6-12-29(13-7-23)35(38)39/h1-13,24-26,30H,14-21H2,(H,34,36)

InChI Key

AXAJNPVHJRIIRB-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)OCC6=CC=C(C=C6)[N+](=O)[O-]

Origin of Product

United States

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